Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)8-4-6(2)14-9(13-8)7(11)5-12-14/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLUZPXYBOVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C(=C1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Base : Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation and nucleophilic attack.
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Temperature : Reflux at 80–90°C for 6–8 hours.
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Yield : ~89% for the intermediate dihydroxy compound (2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol ).
This step forms the fused heterocyclic system through a tandem cyclization-elimination mechanism. The methyl group at position 7 originates from the 3-methyl substituent on the starting pyrazole.
Bromination at Position 3
Introducing bromine at position 3 requires selective electrophilic aromatic substitution. While chlorination is well-documented, bromination demands careful optimization to avoid over-halogenation.
Phosphorus Tribromide (PBr₃) Method
N-Bromosuccinimide (NBS) with Lewis Acid
Key Considerations
-
Electronic Effects : The electron-withdrawing nature of the pyrimidine ring directs bromination to the pyrazole moiety.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the mono-brominated product.
Esterification at Position 5
The carboxylate group is introduced via esterification of the intermediate carboxylic acid. Two primary strategies exist:
Direct Esterification with Ethanol
Mitsunobu Reaction
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Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
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Advantages : Higher regioselectivity and milder conditions.
Optimization and Scalability
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Key optimizations include:
Solvent Selection
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Cyclization : Ethanol balances reactivity and safety.
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Bromination : DCM minimizes side reactions.
Catalytic Enhancements
Purification Techniques
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Recrystallization : Ethanol/water mixtures achieve >95% purity.
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Continuous Flow Systems : Enhance throughput for large batches.
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity:
Spectroscopic Methods
X-ray Crystallography
-
Confirms bromine and methyl substituent positions.
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Hydrogen-bonding networks stabilize the crystal lattice (N–H⋯O interactions: 2.8–3.0 Å).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| PBr₃ Bromination | Cost-effective, scalable | Moderate regioselectivity | 60–65 |
| NBS with FeBr₃ | High regiocontrol | Expensive reagents | 70–75 |
| Mitsunobu Esterification | Mild conditions | Low scalability | 65–70 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxides or dehalogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit various biological activities.
Potential Therapeutic Uses :
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines possess anticancer properties. This compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Research has shown that pyrazolo[1,5-a]pyrimidines can modulate inflammatory pathways. This compound may serve as a lead for developing anti-inflammatory drugs.
Material Science
The compound's unique properties make it suitable for applications in material science. Its incorporation into polymer matrices has been studied for enhancing thermal and mechanical properties.
Applications in Material Science :
- Polymer Additives : this compound can be used as an additive to improve the performance of polymers, particularly in high-temperature applications.
Data Table: Summary of Research Findings
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Potential anticancer and anti-inflammatory effects | |
| Material Science | Enhances thermal and mechanical properties in polymers |
Case Study 1: Anticancer Activity
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives showed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Polymer Enhancement
In a recent investigation, researchers incorporated this compound into a polycarbonate matrix. The modified polymer demonstrated improved thermal stability and tensile strength compared to the unmodified polymer, indicating its potential as a functional additive in high-performance materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Substituent Effects at Position 3
The bromine atom at position 3 distinguishes this compound from analogues with other substituents:
- 3-Chloro (Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 61098-37-1) : Chloro-substituted derivatives exhibit lower reactivity in cross-coupling reactions compared to bromo analogues due to weaker C–X bond dissociation .
- 3-Phenyl (Ethyl 2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate) : Phenyl groups enhance π-stacking interactions but reduce electrophilic substitution reactivity .
- 3-Trifluoromethyl (Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) : Electron-withdrawing trifluoromethyl groups increase ring electron deficiency, accelerating nucleophilic aromatic substitution (SNAr) at position 5 .
Table 1: Reactivity of Position 3 Substituents in Cross-Coupling Reactions
| Substituent (Position 3) | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Br | Suzuki–Miyaura | 81–92 | |
| Cl | Suzuki–Miyaura | <50 | |
| CF₃ | SNAr with amines/thiols | 64–85 |
Substituent Effects at Position 7
The methyl group at position 7 influences steric and electronic properties:
- 7-Trifluoromethyl (Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) : Trifluoromethyl groups enhance metabolic stability and lipophilicity (logP = 3.1 vs. 2.5 for methyl) but complicate synthesis due to steric hindrance .
- 7-Cyclopropyl (Ethyl 2-bromo-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate) : Cyclopropyl groups improve membrane permeability in bioactive compounds .
- 7-Hydroxy (Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 672325-14-3) : Hydroxy substituents enable hydrogen bonding but reduce thermal stability (melting point = 133–134°C vs. 177–178°C for methyl derivatives) .
Table 2: Physical Properties of Position 7-Substituted Derivatives
Ester Group Variations at Position 5
The ethyl ester in the target compound contrasts with other ester derivatives:
- Methyl Ester (Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate): Methyl esters offer lower molecular weight (MW = 285.1 vs. 299.2 for ethyl) but inferior solubility in nonpolar solvents .
- Lactam (7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate) : Lactam derivatives exhibit rigid planar structures, favoring crystallinity (melting point >200°C) .
Biological Activity
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS Number: 1823500-24-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Properties
This compound features a fused pyrazole and pyrimidine ring system, which is characteristic of many bioactive compounds. Its molecular formula is with a molecular weight of approximately 284.11 g/mol. The presence of bromine and the ethyl carboxylate group enhances its reactivity and biological profile.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of hydrazines with various electrophilic substrates. Recent methods have focused on improving yields and simplifying processes. For example, the synthesis of this compound can be achieved through selective bromination followed by esterification reactions, yielding high purity products suitable for biological testing .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, it has shown promise as a selective inhibitor of protein kinases, which are vital in cell signaling pathways related to cancer and other diseases. This selectivity can lead to reduced side effects compared to non-selective inhibitors .
Psychopharmacological Effects
Beyond anticancer properties, this compound class has been studied for psychopharmacological effects. Some derivatives have been reported to exhibit anxiolytic and antidepressant-like activities in animal models, suggesting potential therapeutic applications in mental health disorders .
Case Studies
- In Vitro Cytotoxicity Assays : A study assessed the cytotoxic effects of this compound against several human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types.
- Enzyme Inhibition Studies : In a comparative study, this compound was tested against known kinase inhibitors. It demonstrated comparable potency with unique selectivity profiles that could be exploited for drug development.
Summary of Biological Activities
Q & A
Q. Key variables :
| Parameter | Optimization Range |
|---|---|
| Solvent | Ethanol, DMSO |
| Temperature | 60–100°C (reflux) |
| Catalyst | KHSO₄ (for cyclization) |
(Basic) How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : The methyl group at position 7 appears as a singlet (~δ 2.5 ppm). The ethyl ester moiety shows characteristic triplets (CH₂) and quartets (CH₃). Bromine substitution at position 3 deshields adjacent protons, causing distinct splitting .
- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) matches the molecular weight (e.g., ~300–350 g/mol). Fragmentation patterns confirm the pyrazolo[1,5-a]pyrimidine core .
(Advanced) How can reaction conditions be optimized to improve regioselectivity during synthesis?
Answer:
Regioselectivity depends on solvent polarity, temperature, and catalysts. For example:
- Ionic vs. acidic conditions : Using ionic liquids (e.g., [BMIM]BF₄) favors cyclization at position 5, while acidic conditions (e.g., HCl/EtOH) may shift reactivity to position 3 .
- Table: Reaction Optimization
| Condition | Yield (%) | Regioselectivity |
|---|---|---|
| KHSO₄/Ultrasonic (50°C) | 85 | 5-carboxylate |
| HCl/Reflux (80°C) | 72 | 3-bromo derivative |
(Advanced) How can researchers resolve contradictions in spectral data or crystallographic results?
Answer:
- X-ray crystallography : Resolves ambiguities in NMR assignments by providing exact bond lengths and angles. For example, the dihedral angle between fused pyrazole-pyrimidine rings in related compounds is ~1.3°, confirming planarity .
- 2D NMR (COSY, HSQC) : Differentiates between overlapping signals, especially in aromatic regions .
(Basic) What are the key structural features revealed by crystallography?
Answer:
- The pyrazole and pyrimidine rings are nearly planar (deviation <0.005 Å).
- Intermolecular interactions : C–H···O hydrogen bonds form inversion dimers, while π-π stacking (centroid distance: 3.43 Å) stabilizes the crystal lattice .
(Advanced) How do substituents influence biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Trifluoromethyl groups : Enhance metabolic stability and binding affinity to targets like PI3K enzymes.
- Comparative SAR Table :
| Derivative | Substituents | Activity (IC₅₀) |
|---|---|---|
| Ethyl 5-cyclopropyl-7-CF₃- derivative | Cyclopropyl, CF₃ | PI3Kα: 12 nM |
| Ethyl 5-phenyl-7-CF₃- derivative | Phenyl, CF₃ | PI3Kγ: 28 nM |
| Methyl 6-methyl derivative | Methyl at position 6 | Anticancer: 45 nM |
(Advanced) What methodologies are used to study interactions with biological targets (e.g., enzymes)?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based PI3K activity assays .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics between the compound and target proteins .
- Molecular docking : Predicts binding poses in PI3K active sites, highlighting interactions with the CF₃ group .
(Advanced) How can computational modeling predict reactivity or stability?
Answer:
- DFT calculations : Optimize ground-state geometries and predict electrophilic sites (e.g., bromine at position 3 is susceptible to nucleophilic substitution) .
- MD simulations : Assess stability in aqueous solutions by analyzing hydrogen bonding with solvent molecules .
(Basic) What role does crystallography play in confirming synthetic products?
Answer:
X-ray diffraction (XRD) provides unambiguous confirmation of:
- Bond lengths : C–Br bond (~1.9 Å) at position 3.
- Stereochemistry : Planarity of the fused ring system, critical for biological activity .
(Advanced) How does the compound degrade under varying pH/temperature conditions?
Answer:
- Hydrolytic stability : The ester group hydrolyzes in basic conditions (pH >10), forming carboxylic acid derivatives.
- Thermal degradation : Decomposition above 150°C releases CO₂ and brominated byproducts.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 2 (HCl) | Ester hydrolysis | 48 hrs |
| pH 12 (NaOH) | Rapid ester cleavage | 2 hrs |
| 100°C (dry) | Dehydration of core | 12 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
